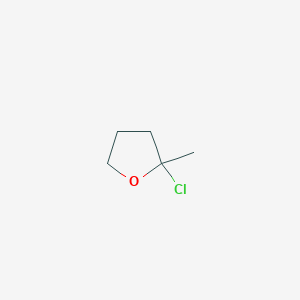
2-Chloro-2-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-methyloxolane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a chlorine atom attached to the second carbon of a five-membered oxolane ring, which also contains a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyloxolane can be synthesized through several methods. One common approach involves the reaction of 2-methyloxolane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, separation, and purification to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-methyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Major Products Formed
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Chloro-2-methyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-methyloxolane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a substrate for nucleophilic substitution or elimination.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the oxolane ring.
2-Chloro-2-methylbutane: Contains a longer carbon chain.
2-Chloro-2-methylpentane: Even longer carbon chain with similar reactivity.
Uniqueness
2-Chloro-2-methyloxolane is unique due to the presence of the oxolane ring, which imparts different chemical properties compared to its linear counterparts
Propiedades
Número CAS |
88222-70-2 |
|---|---|
Fórmula molecular |
C5H9ClO |
Peso molecular |
120.58 g/mol |
Nombre IUPAC |
2-chloro-2-methyloxolane |
InChI |
InChI=1S/C5H9ClO/c1-5(6)3-2-4-7-5/h2-4H2,1H3 |
Clave InChI |
KCBHTXISRKQSOT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















